Cas no 2140-48-9 (Coenzyme A, S-butanoate)

Coenzyme A, S-butanoate structure
Coenzyme A, S-butanoate structure
Product Name:Coenzyme A, S-butanoate
N.o CAS:2140-48-9
MF:C25H42N7O17P3S
MW:837.623967647552
CID:261027
PubChem ID:122283
Update Time:2025-04-19

Coenzyme A, S-butanoate Propriedades químicas e físicas

Nomes e Identificadores

    • Coenzyme A, S-butanoate
    • [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosph
    • [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
    • butanoyl-CoA
    • Butyryl-CoA
    • butyrylcoenzyme A
    • S-butyryl-coenzyme-A
    • n-Butyryl-CoA
    • Butyryl coenzyme A
    • Butyryl CoA
    • Butanoyl-CoA
    • Butanoyl coenzyme A
    • Coenzyme A, S-butyrate (6CI,7CI,8CI)
    • Butyryl Coenzyme A (sodium salt)
    • C4:0-CoA
    • 2140-48-9
    • S-Butyryl-coenzym-A
    • S-butanoyl-coenzyme A
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
    • ranosyl]-
    • Coenzyme A, butyryl-
    • butyryl-CoA; (Acyl-CoA); [M+H]+;
    • 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxobutyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribofu
    • DTXSID70943955
    • S-butanoyl-CoA
    • S-butyryl-coenzyme A
    • butanoyl-coenzyme A
    • 4:0-CoA
    • LMFA07050292
    • Butyryl CoA
    • 'Butyryl Coenzyme A'
    • Butyryl coenzyme A
    • S-butyryl-CoA
    • Butanoyl coenzyme A
    • C00136
    • 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(butanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
    • BCO
    • butyryl-coenzyme A
    • SCHEMBL60439
    • CHEBI:15517
    • n-Butyryl-CoA
    • S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} butanethioate (non-preferred name)
    • S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl} butanethioate
    • NS00014819
    • SCHEMBL4367366
    • DTXSID70862839
    • S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
    • Q42412398
    • butyryl-coenzyme A(4-)
    • butanoyl-coenzyme A(4-)
    • butyryl-coenzyme A tetraanion
    • Inchi: 1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1
    • Chave InChI: CRFNGMNYKDXRTN-CITAKDKDSA-N
    • SMILES: S(C(CCC)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O

Propriedades Computadas

  • Massa Exacta: 901.13700
  • Massa monoisotópica: 837.157073
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 9
  • Contagem de aceitadores de ligações de hidrogénio: 18
  • Contagem de Átomos Pesados: 53
  • Contagem de Ligações Rotativas: 22
  • Complexidade: 1410
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 5
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: _4.8
  • Superfície polar topológica: 389

Propriedades Experimentais

  • Densidade: 1.83
  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • Índice de Refracção: 1.7
  • PSA: 455.28000
  • LogP: 0.55420

Coenzyme A, S-butanoate Método de produção

Método de produção 1

Condições de reacção
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
Referência
Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli
By Dekishima, Yasumasa et al, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

Método de produção 2

Condições de reacção
1.1R:R:R:S:H2O
Referência
6-Deoxyerythronolide B Analogue Production in Escherichia coli through Metabolic Pathway Engineering
By Kennedy, Jonathan et al, Biochemistry, 2003, 42(48), 14342-14348

Método de produção 3

Condições de reacção
1.1
Referência
Rational Control of Polyketide Extender Units by Structure-Based Engineering of a Crotonyl-CoA Carboxylase/Reductase in Antimycin Biosynthesis
By Zhang, Lihan et al, Angewandte Chemie, 2015, 54(45), 13462-13465

Método de produção 4

Condições de reacção
1.1R:NaHCO3, S:H2O, 20 min, cooled
Referência
Covalent Adduct Formation as a Strategy for Efficient CO2 Fixation in Crotonyl-CoA Carboxylases/Reductases
By Recabarren, Rodrigo et al, ACS Catalysis, 2023, 13(9), 6230-6241

Método de produção 5

Condições de reacção
1.1R:K2HPO4, R:KH2PO4, C:227465-96-5, 3 h, 37°C, pH 7
Referência
Enzymatic preparation technique for acyl/aroyl coenzyme a
By Zhu, Ping et al, PCT Int. Appl., From PCT Int. Appl., 2022228297, 03 Nov 2022, 2022228297, 03 Nov 2022

Método de produção 6

Condições de reacção
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
Referência
Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones
By Zhou, Ting et al, Organic Letters, 2021, 23(1), 37-41

Método de produção 7

Condições de reacção
1.1R:Coenzyme II, C:93389-35-6
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
Referência
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Método de produção 8

Condições de reacção
1.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
2.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
3.1C:116405-23-3
Referência
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Método de produção 9

Condições de reacção
1.1C:9027-46-7
2.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
3.1C:9027-13-8
4.1R:Coenzyme II, reduced, C:9027-88-7
Referência
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Método de produção 10

Condições de reacção
1.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
2.1C:9027-13-8
3.1R:Coenzyme II, reduced, C:9027-88-7
Referência
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Método de produção 11

Condições de reacção
1.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
2.1C:116405-23-3
Referência
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Método de produção 12

Condições de reacção
1.1C:9027-13-8
2.1R:Coenzyme II, reduced, C:9027-88-7
Referência
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Método de produção 13

Condições de reacção
1.1R:MgCl2, R:R:Coenzyme II, reduced, R:NaHCO3, C:9023-95-4, C:37251-07-3, S:H2O, 1 h, rt, pH 8.0
1.2R:Cl3CCO2H, S:H2O
Referência
Enzymatic Synthesis of Dilactone Scaffold of Antimycins
By Sandy, Moriah et al, ACS Chemical Biology, 2012, 7(12), 1956-1961

Método de produção 14

Condições de reacção
1.1R:R:KH2PO4, C:227465-96-5, 3 h, 37°C, pH 7
Referência
Enzymatic preparation technique for acyl/aroyl coenzyme a
By Zhu, Ping et al, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 115247192, 28 Oct 2022, 115247192, 28 Oct 2022

Método de produção 15

Condições de reacção
1.1R:Coenzyme II, C:9001-60-9, C:9028-36-8
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
Referência
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Método de produção 16

Condições de reacção
1.1C:116405-23-3
Referência
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Método de produção 17

Condições de reacção
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
Referência
Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit
By Miyazawa, Takeshi et al, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Método de produção 18

Condições de reacção
1.1C:9027-46-7, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Referência
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

Método de produção 19

Condições de reacção
1.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
2.1C:9027-13-8, S:H2O, 60°C, pH 7.5
3.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Referência
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

Método de produção 20

Condições de reacção
1.1C:9027-13-8, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Referência
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

Método de produção 21

Condições de reacção
1.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Referência
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

Método de produção 22

Condições de reacção
1.1S:H2O, cooled, pH 8
1.2R:HCl, S:H2O, pH 5
Referência
Identification of 3-sulfinopropionyl coenzyme A (CoA) desulfinases within the acyl-CoA dehydrogenase superfamily
By Schuermann, Marc et al, Journal of Bacteriology, 2014, 882-893, 13 pp.

Método de produção 23

Condições de reacção
1.1R:SOCl2, 3 h, reflux
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
Referência
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Método de produção 24

Condições de reacção
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
Referência
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Método de produção 25

Condições de reacção
1.1R:NaI, S:Me2CO, 24 h, rt
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
Referência
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Método de produção 26

Condições de reacção
1.1R:NaOH, S:H2O, 24 h, rt, pH 9
1.2R:HCl, S:H2O, rt, pH 2
Referência
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Método de produção 27

Condições de reacção
1.1R:C:77649-64-0
Referência
Biochemical and Structural Characterization of the trans-Enoyl-CoA Reductase from Treponema denticola
By Bond-Watts, Brooks B. et al, Biochemistry, 2012, 51(34), 6827-6837

Método de produção 28

Condições de reacção
1.1
Referência
Bacterial Acyl-CoA Mutase Specifically Catalyzes Coenzyme B12-dependent Isomerization of 2-Hydroxyisobutyryl-CoA and (S)-3-Hydroxybutyryl-CoA
By Yaneva, Nadya et al, Journal of Biological Chemistry, 2012, 287(19), 15502-15511

Método de produção 29

Condições de reacção
1.1S:H2O, 72 h, 37°C
Referência
Metabolic engineering of Clostridium acetobutylicum for the production of butyl butyrate
By Noh, Hyeon Ji et al, Applied Microbiology and Biotechnology, 2018, 102(19), 8319-8327

Coenzyme A, S-butanoate Raw materials

Coenzyme A, S-butanoate Preparation Products

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